An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent IM156
An In-Depth Technical Guide to the Mechanism of Action of Anticancer Agent IM156
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IM156 is a novel and potent biguanide anticancer agent that targets cellular metabolism, a hallmark of cancer. As an inhibitor of mitochondrial protein complex 1 (PC1), IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a cascade of events that culminate in the suppression of tumor growth. Preclinical studies have demonstrated its efficacy in a range of cancer models, including glioblastoma, gastric cancer, and EGFR-mutated lung cancer.[1] A first-in-human Phase 1 clinical trial in patients with advanced solid tumors has established a recommended Phase 2 dose and demonstrated a manageable safety profile. This guide provides a comprehensive overview of the mechanism of action of IM156, supported by preclinical and clinical data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: Inhibition of Oxidative Phosphorylation
IM156 exerts its anticancer effects primarily through the inhibition of mitochondrial protein complex 1 (PC1), the first and largest enzyme of the electron transport chain.[1][2][3] This inhibition disrupts the process of oxidative phosphorylation (OXPHOS), the primary mechanism for ATP production in many cancer cells.[1]
The direct consequences of PC1 inhibition by IM156 include:
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Decreased Oxygen Consumption Rate (OCR): By blocking the electron transport chain, IM156 significantly reduces the rate at which cancer cells consume oxygen.[1][4]
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Reduced Cellular ATP Production: The disruption of OXPHOS leads to a significant decrease in the intracellular levels of adenosine triphosphate (ATP), the main energy currency of the cell.[1]
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Induction of Energetic Stress: The decline in ATP levels creates a state of energetic stress within the cancer cells, making them vulnerable to cell death.[1]
IM156 is a more potent inhibitor of OXPHOS compared to other biguanides like metformin and phenformin.[1][2] It is also more hydrophobic than metformin, which may contribute to greater bioavailability in cancer cells.[1]
Signaling Pathways Modulated by IM156
The inhibition of OXPHOS and the resulting energetic stress trigger a signaling cascade that further contributes to the anticancer activity of IM156. The key pathways affected are the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (mTOR) pathways.
Activation of the AMPK Pathway
The decrease in intracellular ATP levels and the corresponding increase in the AMP:ATP ratio lead to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1] Activated AMPK attempts to restore energy balance by promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP.
Inhibition of the mTOR Signaling Pathway
A critical downstream effect of AMPK activation is the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[1] The mTOR pathway is a central regulator of cell growth, proliferation, and survival and is often hyperactivated in cancer. By inhibiting mTOR, IM156 effectively shuts down these crucial cellular processes in cancer cells.
The following diagram illustrates the core mechanism of action of IM156:
Quantitative Data
Preclinical Efficacy
While specific IC50 values for IM156 in various cancer cell lines are not publicly available in the reviewed literature, preclinical studies have demonstrated its potent activity. For instance, in a study on pulmonary fibroblasts, IM156 showed a concentration-dependent inhibition of the oxygen consumption rate (OCR) with an IC50 of 14.7 ± 0.1 μM.[4]
| Parameter | Cell Type | Value | Reference |
| IC50 (OCR Inhibition) | Pulmonary Fibroblasts | 14.7 ± 0.1 μM | [4] |
Further studies are needed to establish the IC50 values of IM156 across a panel of cancer cell lines.
Phase 1 Clinical Trial in Advanced Solid Tumors (NCT03272256)
A first-in-human, open-label, multicenter, dose-escalation study was conducted to evaluate the safety, tolerability, and pharmacokinetics of IM156 in patients with advanced solid tumors.[1][5]
| Parameter | Value | Reference |
| Number of Patients | 22 | [1] |
| Tumor Types | Gastric, Colorectal, Ovarian, and others | [1] |
| Dose Regimen | 100 mg to 1200 mg, every other day or daily | [1][5] |
| Recommended Phase 2 Dose (RP2D) | 800 mg daily | [1][5] |
| Most Common Treatment-Related Adverse Events | Nausea, Diarrhea, Vomiting | [1] |
| Best Response | Stable Disease in 7 (32%) patients | [1] |
Experimental Protocols
In Vitro Oxygen Consumption Rate (OCR) Assay
This protocol outlines a representative method for measuring the effect of IM156 on the oxygen consumption rate of cancer cells using an extracellular flux analyzer.
Objective: To determine the concentration-dependent effect of IM156 on mitochondrial respiration.
Materials:
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Cancer cell line of interest
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Cell culture medium and supplements
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IM156 stock solution
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Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
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Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
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Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
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Cell Seeding: Seed cancer cells into the wells of an XF cell culture microplate at an optimized density and allow them to adhere overnight.
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Drug Treatment: The following day, replace the culture medium with assay medium containing a range of IM156 concentrations. Include a vehicle control.
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Assay Execution: Place the cell culture microplate into the extracellular flux analyzer and perform a mitochondrial stress test. This involves the sequential injection of:
-
Oligomycin: An ATP synthase inhibitor to measure ATP-linked respiration.
-
FCCP: An uncoupling agent to measure maximal respiration.
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Rotenone/Antimycin A: Complex I and III inhibitors to measure non-mitochondrial respiration.
-
-
Data Analysis: The OCR is measured in real-time. Calculate the percentage inhibition of basal and maximal respiration at each IM156 concentration to determine the IC50 value.
The following diagram illustrates the experimental workflow for an OCR assay:
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the antitumor efficacy of IM156 in a mouse xenograft model.
Objective: To assess the in vivo anticancer activity of IM156.
Materials:
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Immunocompromised mice (e.g., nude or SCID mice)
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Cancer cell line of interest
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Matrigel (optional)
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IM156 formulation for oral administration
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Vehicle control
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Calipers for tumor measurement
Procedure:
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Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of each mouse.
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Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
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Randomization and Treatment: Randomize the mice into treatment and control groups. Administer IM156 orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
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Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
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Endpoint: Continue treatment until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
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Data Analysis: Compare the tumor growth rates and final tumor weights between the IM156-treated and control groups to determine the antitumor efficacy.
Western Blot Analysis of AMPK and mTOR Pathway Activation
This protocol describes how to assess the effect of IM156 on the activation of the AMPK and mTOR signaling pathways.
Objective: To determine if IM156 treatment leads to the phosphorylation (activation) of AMPK and the dephosphorylation (inhibition) of downstream mTOR targets.
Materials:
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Cancer cells treated with IM156
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Lysis buffer
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Protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-AMPK, anti-AMPK, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the IM156-treated and control cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and determine the ratio of phosphorylated to total protein for AMPK and mTOR pathway components to assess the effect of IM156.
Conclusion and Future Directions
IM156 is a promising anticancer agent with a well-defined mechanism of action centered on the inhibition of mitochondrial respiration. Its ability to induce energetic stress and modulate key signaling pathways like AMPK and mTOR provides a strong rationale for its continued development. The manageable safety profile observed in the initial clinical trial is encouraging.
Future research should focus on:
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Identifying predictive biomarkers of response to IM156 to enable patient stratification.
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Exploring the efficacy of IM156 in combination with other anticancer agents, particularly those to which resistance is driven by a metabolic shift towards OXPHOS.
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Conducting further clinical trials in specific cancer types shown to be sensitive to OXPHOS inhibition in preclinical models.
This technical guide provides a solid foundation for understanding the core mechanism of action of IM156, which will be invaluable for researchers and clinicians working to translate this promising agent into an effective cancer therapy.
References
- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IM156 Cancer Metabolism and Drug Resistance – Immunomet [immunomet.com]
- 3. Immunomet Therapeutics Inc. announces publication of “First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors”. – Immunomet [immunomet.com]
- 4. immunomet.com [immunomet.com]
- 5. researchgate.net [researchgate.net]
